30-Hydroxylup-20(29)-en-3-one
Overview
Description
“30-Hydroxylup-20(29)-en-3-one” is a type of triterpenoid, which are a class of chemical compounds composed of three terpene units with the molecular formula C30H48 . It has been found in various medicinal plants and is associated with a variety of therapeutic activities .
Synthesis Analysis
The synthesis of “30-Hydroxylup-20(29)-en-3-one” involves a semisynthetic approach . Lupeol, a lupane-type pentacyclic triterpene, is isolated from various plant sources and modified to produce “30-Hydroxylup-20(29)-en-3-one” and its derivatives .Molecular Structure Analysis
The molecular structure of “30-Hydroxylup-20(29)-en-3-one” is determined by comprehensive analysis of spectroscopic techniques, including 1D (1H, 13C, and DEPT-135 13C) and 2D (1H–1H COSY, 1H–13C HSQC, and 1H–13C HMBC) nuclear magnetic resonance (NMR) and accurate mass spectroscopy .Scientific Research Applications
Cytotoxic Activity
30-Hydroxylup-20(29)-en-3-one has shown potential in cytotoxic activity. Research on lupane triterpenoids from Acacia mellifera indicated significant cytotoxic activity against the NSCLC-N6 cell line, derived from human non-small-cell bronchopulmonary carcinoma (Mutai et al., 2007). Additionally, studies on Cassipourea madagascariensis revealed moderate cytotoxic activity against the A2780 human ovarian cancer cell line by compounds including 30-hydroxylup-20(29)-en-3-one (Chaturvedula et al., 2006).
Antileukemic Activity
Antileukemic properties have been observed in derivatives of lupane triterpenes, such as 30-hydroxylup-20(29)-en-3-one. A study on semi-synthetic derivatives of lupeol, including 3β-hydroxylup-20(29)-en-30-al, demonstrated cytotoxicity against human K562 acute myeloid leukemia and Jurkat acute lymphoid leukemia cell lines (Machado et al., 2020).
Structural Analysis and Synthesis
30-Hydroxylup-20(29)-en-3-one has been the subject of various structural analyses and synthetic approaches. For instance, the crystal structure of betulinic acid methanol monosolvate, closely related to 30-hydroxylup-20(29)-en-3-one, was analyzed, providing insights into the structural properties of these compounds (Tang et al., 2014). Synthesis studies have also been conducted, such as the creation of α,ω-Diketodiesters from 3-oxo-28-hydroxylup-20(29)-ene, offering potential for antiproliferative applications (Vydrina et al., 2021).
Inhibitory Effects on Cellular Processes
Studies have shown that lupane-type triterpenes like 30-hydroxylup-20(29)-en-3-one can inhibit cellular processes. For example, compounds isolated from Panax ginseng seeds, structurally similar to 30-hydroxylup-20(29)-en-3-one, inhibited NF-κB activity in HepG2 cells (Kim et al., 2012).
Antimicrobial and Antiproliferative Properties
Research on triterpenes isolated from various plants, including Maytenus imbricata, has highlighted the antimicrobial and antiproliferative properties of compounds such as 30-hydroxylup-20(29)-en-3-one (Silva et al., 2005). Additionally, triterpenes from Celtis philippinensis displayed cytotoxicity against several human cancer cell lines, indicating the potential of lupane derivatives in cancer research (Hwang et al., 2003).
Future Directions
Future research on “30-Hydroxylup-20(29)-en-3-one” could focus on further elucidating its mechanism of action, exploring its potential therapeutic applications, and investigating its safety and toxicity. The development of methods for its synthesis and modification could also be a valuable area of research .
properties
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19(18-31)20-10-13-27(4)16-17-29(6)21(25(20)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h20-23,25,31H,1,8-18H2,2-7H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBZPUNHXGLZSQ-BHMAJAPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CO)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
30-Hydroxylup-20(29)-en-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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